molecular formula C16H13F3N4O5 B2430238 2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide CAS No. 905371-34-8

2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide

Cat. No.: B2430238
CAS No.: 905371-34-8
M. Wt: 398.298
InChI Key: PRPSFMIFANAOLD-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenoxy group, a trifluoromethylphenyl group, and a hydrazinecarboxamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.

    Etherification: 4-nitrophenol is then etherified with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid.

    Acylation: The acetic acid derivative undergoes acylation with 3-(trifluoromethyl)aniline to form the intermediate 2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]acetamide.

    Hydrazinolysis: Finally, the acetamide is treated with hydrazine hydrate to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The hydrazinecarboxamide moiety can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-[2-(4-aminophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or hydroxylated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets. The nitrophenoxy and trifluoromethylphenyl groups may facilitate binding to enzymes or receptors, while the hydrazinecarboxamide moiety could participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Shares structural similarities with the phenyl groups.

    4-Chloromethcathinone: Contains a trifluoromethyl group similar to the trifluoromethylphenyl moiety.

    Cresol: Contains a phenolic structure similar to the nitrophenoxy group.

Uniqueness

2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenoxy and trifluoromethylphenyl groups, along with the hydrazinecarboxamide moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[[2-(4-nitrophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O5/c17-16(18,19)10-2-1-3-11(8-10)20-15(25)22-21-14(24)9-28-13-6-4-12(5-7-13)23(26)27/h1-8H,9H2,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPSFMIFANAOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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